

An In-Depth Technical Guide to the Spectral Data of Tert-Butyl Pentanoate

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Compound of Interest

Compound Name: *tert-Butyl pentanoate*

Cat. No.: *B8749805*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl pentanoate**. The information is presented to support compound identification, characterization, and quality control in research and development settings.

Introduction

Tert-butyl pentanoate ($C_9H_{18}O_2$) is an ester known for its characteristic fruity aroma.^[1] As with any synthesized or isolated compound, confirmation of its chemical structure and purity is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide presents a detailed analysis of the 1H NMR, ^{13}C NMR, IR, and MS spectral data for **tert-butyl pentanoate**, along with generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative spectral data for **tert-butyl pentanoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CH ₃ (terminal)	~0.9	Triplet	
(CH ₂) ₂	~1.3-1.6	Multiplet	
CH ₂ (α to C=O)	~2.2	Triplet	
C(CH ₃) ₃	~1.4	Singlet	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Atom	Chemical Shift (δ) ppm
C=O	~173
C(CH ₃) ₃	~80
CH ₂ (α to C=O)	~35
CH ₂ (β to C=O)	~27
CH ₂ (γ to C=O)	~22
C (C H ₃) ₃	~28
CH ₃ (terminal)	~14

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2960	Strong	C-H stretch (alkane)
~1730	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
158	Low	$[M]^+$ (Molecular Ion)
103	Moderate	$[M - C_4H_9]^+$
85	High	$[CH_3(CH_2)_3CO]^+$
57	Very High (Base Peak)	$[C_4H_9]^+$
41	High	$[C_3H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **tert-butyl pentanoate** (typically 5-20 mg for 1H NMR and 20-50 mg for ^{13}C NMR) is accurately weighed.
- The sample is dissolved in a deuterated solvent (e.g., $CDCl_3$, approximately 0.6-0.8 mL) in a clean, dry NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.

- ^{13}C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of liquid **tert-butyl pentanoate** is placed between two clean, dry salt plates (e.g., NaCl or KBr).
- The plates are pressed together to form a thin, uniform film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - A background spectrum of the empty sample compartment is recorded to account for atmospheric CO_2 and H_2O .
 - The prepared sample is placed in the spectrometer's sample holder.
 - The sample spectrum is acquired over a typical range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

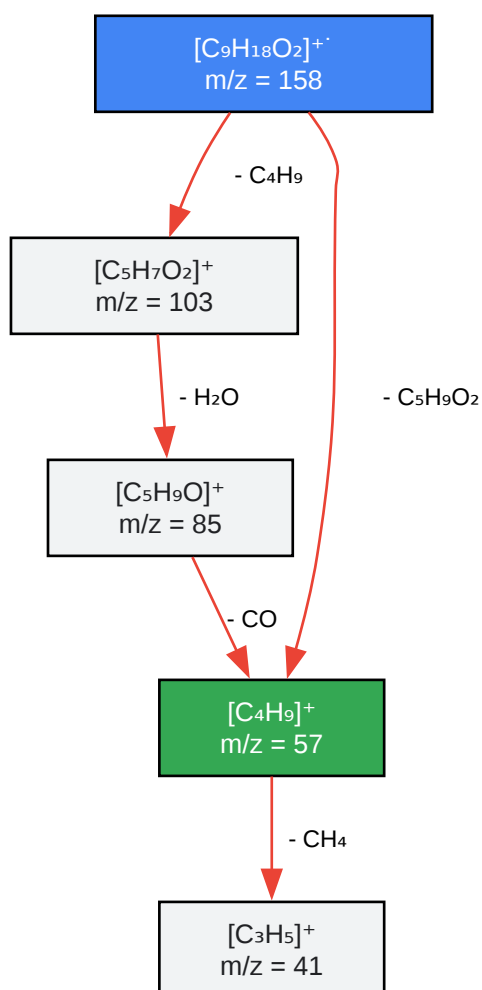
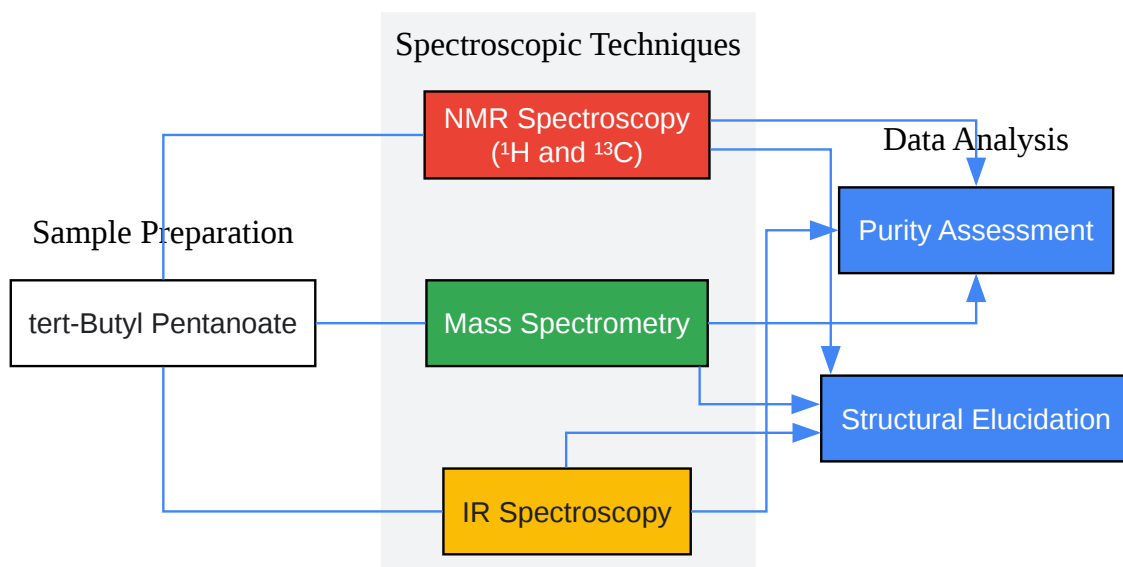
Instrumentation and Data Acquisition:

- Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Procedure:

- A dilute solution of **tert-butyl pentanoate** is injected into the GC, where it is vaporized and separated from any impurities.
- The separated compound enters the mass spectrometer's ion source, where it is bombarded with electrons, causing ionization and fragmentation.
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative intensity versus m/z .

Mandatory Visualizations

Logical Relationship of Spectroscopic Analysis



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References

- 1. tert-Butyl pentanoate | C₉H₁₈O₂ | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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